(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone
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Overview
Description
(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorophenyl group, a cyclopentyl ring, a benzoimidazole moiety, and an azetidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the chlorophenyl-cyclopentyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with cyclopentylmagnesium bromide under Grignard reaction conditions.
Synthesis of the benzoimidazole derivative: This can be achieved by reacting o-phenylenediamine with 5-methyl-2-nitrobenzoic acid under acidic conditions, followed by reduction.
Formation of the azetidine ring: This step involves the cyclization of an appropriate amine precursor with a suitable electrophile.
Coupling of intermediates: The final step involves coupling the chlorophenyl-cyclopentyl intermediate with the benzoimidazole-azetidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical studies due to its unique structure.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Affect signaling pathways: Influencing cellular processes.
Induce conformational changes: Leading to altered biological activity.
Comparison with Similar Compounds
Similar Compounds
(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c1-15-4-9-19-20(12-15)26-21(25-19)16-13-27(14-16)22(28)23(10-2-3-11-23)17-5-7-18(24)8-6-17/h4-9,12,16H,2-3,10-11,13-14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDWXPBBGUMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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